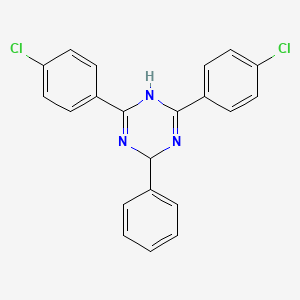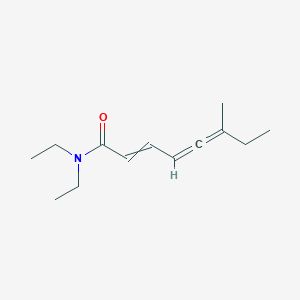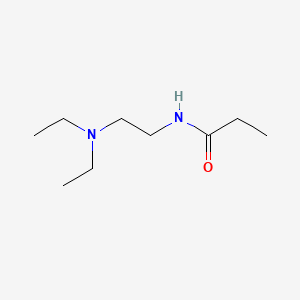![molecular formula C13H14O4 B14515526 Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate CAS No. 62558-68-3](/img/structure/B14515526.png)
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its potential biological activities, including urease inhibition, which makes it of interest in various scientific research fields .
Vorbereitungsmethoden
The synthesis of Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate typically involves the condensation reaction between ethyl acetoacetate and salicylaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction mixture is refluxed for several hours, and the product is then purified by recrystallization .
Analyse Chemischer Reaktionen
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound has been studied for its urease inhibitory activity, which is important in the treatment of infections caused by urease-producing bacteria.
Medicine: Due to its potential biological activities, it is being explored for its therapeutic applications, including antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate involves its interaction with biological targets such as enzymes. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the urease enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate can be compared with other Schiff bases and similar compounds such as:
2-[(2-hydroxyphenyl)methylidene]aminoethylphenol: Another Schiff base with similar urease inhibitory activity.
2-[(2-hydroxyphenyl)methylidene]amino-2,3-dihydroquinazolin-4(1H)-one: Known for its antibacterial and antifungal properties.
2-[(2-hydroxyphenyl)methylidene]amino-1,3-thiazole-4-carboxylate: Exhibits significant antibacterial potential .
This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
62558-68-3 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)11(9(2)14)8-10-6-4-5-7-12(10)15/h4-8,15H,3H2,1-2H3 |
InChI-Schlüssel |
GZFRHJPONRZEKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=C1O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


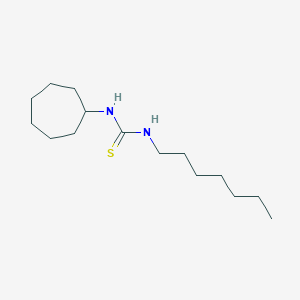
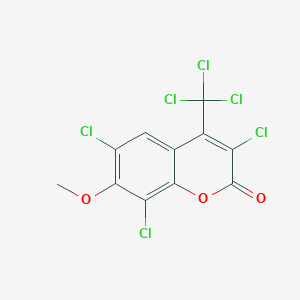
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
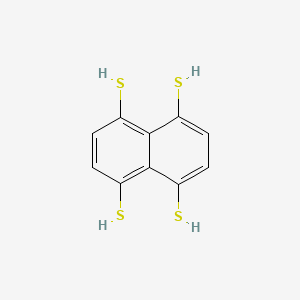
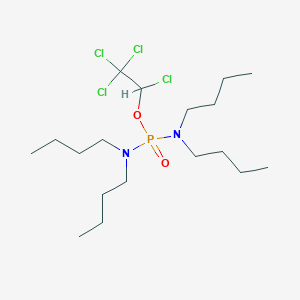
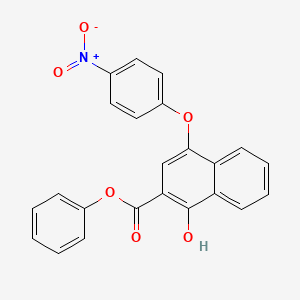
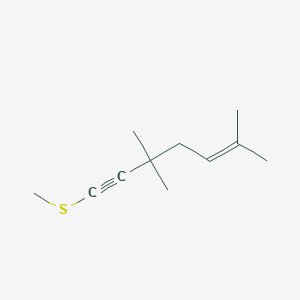

![N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14515510.png)
